2-Benzyloxy-5-nitrobenzenethiol
Description
Properties
IUPAC Name |
5-nitro-2-phenylmethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZPZBLGGOXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403428 | |
| Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-11-9 | |
| Record name | 5-Nitro-2-(phenylmethoxy)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxy 5 Nitrobenzenethiol and Analogous Structures
Precursor Synthesis and Strategic Functionalization for Complex Aromatic Systems
The construction of the 2-Benzyloxy-5-nitrobenzenethiol scaffold hinges on the controlled introduction of the benzyloxy, nitro, and thiol moieties onto an aromatic ring. The order of these transformations is critical to achieving the desired substitution pattern.
Introduction of Nitro Groups into Benzyloxyarene Scaffolds: Regioselective Nitration Protocols
The introduction of a nitro group onto a benzyloxyarene framework is a classic electrophilic aromatic substitution. The benzyloxy group is an activating, ortho-para directing group. Therefore, direct nitration of a precursor like 2-benzyloxyphenol would likely lead to nitration at positions 4 and 6, which are para and ortho to the hydroxyl group and meta and ortho to the benzyloxy group, respectively.
To achieve the desired 5-nitro substitution pattern, a more strategic approach is often necessary. One common strategy involves starting with a phenol (B47542) that already contains a nitro group at the desired position. For instance, the nitration of phenols can be achieved with various reagents, and the regioselectivity can be influenced by the reaction conditions and the presence of other substituents. dergipark.org.tr For example, nitration of 4-substituted phenols often yields a mixture of ortho and para isomers, with the ratio depending on steric and electronic factors.
A plausible route to a precursor for this compound could involve the nitration of a protected 2-mercaptophenol, followed by benzylation. However, the direct nitration of a thiol-containing compound is often problematic due to the high sensitivity of the thiol group to oxidation. Therefore, a more common approach is to introduce the thiol group at a later stage of the synthesis.
A variety of nitrating agents can be employed, from traditional mixed acid (HNO₃/H₂SO₄) to milder alternatives like ammonium (B1175870) nitrate (B79036) with potassium bisulfate, which can offer improved regioselectivity in some cases. dergipark.org.tr The choice of solvent can also play a crucial role in directing the outcome of the nitration reaction.
Table 1: Regioselectivity in the Nitration of Phenolic Compounds
| Phenolic Substrate | Nitrating Agent | Solvent | Major Product(s) | Reference |
| Phenol | Cu(NO₃)₂·3H₂O | Acetone | 4-Nitrophenol | |
| 4-Bromophenol | NH₄NO₃, KHSO₄ | Acetonitrile | 4-Bromo-2-nitrophenol | dergipark.org.tr |
| Phenol | HNO₃/H₂SO₄ | Not specified | 2-Nitrophenol and 4-Nitrophenol | nih.gov |
Methodologies for Thiol Group Installation onto Aromatic Rings: Pathways and Considerations
Several methods exist for the introduction of a thiol group onto an aromatic ring, each with its own advantages and limitations. researchgate.net A particularly effective and widely used method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement . nih.govorganic-chemistry.orgwikipedia.orgthieme-connect.com This thermal rearrangement involves the conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to yield the corresponding thiophenol. wikipedia.org The reaction typically requires high temperatures, but palladium-catalyzed versions have been developed to proceed under milder conditions. wikipedia.org
The key steps of the Newman-Kwart rearrangement are:
Formation of O-aryl thiocarbamate: A phenol is reacted with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base.
Thermal rearrangement: The O-aryl thiocarbamate is heated, causing the intramolecular migration of the aryl group from the oxygen to the sulfur atom.
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically with a strong base like sodium hydroxide, to liberate the thiophenol.
Another common method for preparing aromatic thiols is through the reduction of sulfonyl chlorides or disulfides. Arylsulfonyl chlorides can be reduced to thiols using reagents like zinc and acid. Disulfides, which can be prepared by various methods, can be cleaved to thiols using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net However, when a nitro group is present in the molecule, the choice of reducing agent is critical to avoid the simultaneous reduction of the nitro group. wikipedia.org Mild reducing agents are therefore preferred.
Table 2: Common Methods for Aromatic Thiol Synthesis
| Method | Starting Material | Key Reagents | Intermediate | Product | Reference |
| Newman-Kwart Rearrangement | Phenol | 1. Dialkylthiocarbamoyl chloride, base2. Heat3. NaOH | O-Aryl thiocarbamate, S-Aryl thiocarbamate | Thiophenol | wikipedia.orgthieme-connect.com |
| Reduction of Disulfide | Diaryl disulfide | NaBH₄ or LiAlH₄ | Thiolate | Thiophenol | researchgate.net |
| Leuckart Thiophenol Reaction | Diazonium salt | Potassium ethyl xanthate | Aryl xanthate | Thiophenol | Not in search results |
| From Aryl Halides | Aryl halide | Sodium thiosulfate, then Zn/HCl | - | Thiophenol | researchgate.net |
Development of Regioselective Approaches in Substituted Benzyloxy-Nitrobenzene Synthesis
To synthesize the key intermediate, 2-benzyloxy-5-nitrophenol, a regioselective approach is paramount. A highly effective strategy would be to start with a commercially available nitrophenol and introduce the benzyloxy group via a Williamson ether synthesis. For example, starting with 2-amino-5-nitrophenol, one could potentially protect the amino group, perform the etherification, and then convert the amino group to a thiol. However, a more direct route would be to use 2-hydroxy-4-nitroaniline or a similar precursor.
A plausible synthetic sequence for 2-benzyloxy-5-nitrophenol would be:
Start with 4-amino-2-nitrophenol.
Diazotization followed by hydroxylation to convert the amino group to a hydroxyl group, yielding 5-nitrocatechol.
Selective benzylation of one of the hydroxyl groups. The regioselectivity of this step would need to be carefully controlled, potentially through the use of protecting groups or by exploiting the different acidities of the two phenolic protons.
Alternatively, starting from 2-benzyloxyphenol sigmaaldrich.com, a nitration reaction could be performed. While direct nitration tends to favor the 4- and 6-positions, the use of specific nitrating agents and conditions can sometimes alter this selectivity. For instance, the use of tetrabutylammonium (B224687) nitrate-trifluoroacetic anhydride (B1165640) (TBAN-TFAA) has been shown to lead to exclusive nitration at a different position compared to classical methods in certain heterocyclic systems. nih.gov
Modern Synthetic Protocols for Efficiency and Scalability
Modern organic synthesis increasingly focuses on improving efficiency, safety, and scalability. Multicomponent reactions and continuous flow chemistry are two powerful approaches that are being applied to the synthesis of complex molecules, including aromatic thiols and their derivatives.
Multicomponent Reactions Incorporating Aromatic Thiols: Design and Scope
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Aromatic thiols can be valuable nucleophiles in MCRs.
For example, three-component reactions involving an arylglyoxal, a cyclic 1,3-dicarbonyl compound, and a thiol can lead to the formation of β-keto thioethers under microwave irradiation. rsc.org The scope of these reactions can be broad, and they provide a rapid route to functionalized thioethers. Elemental sulfur itself can be used in MCRs for the synthesis of thioamides and dithiocarbamates, showcasing the versatility of sulfur-based transformations in one-pot procedures. bme.huchemistryforsustainability.org
The design of such reactions often relies on the careful choice of catalysts and reaction conditions to control the sequence of bond-forming events and achieve high selectivity for the desired product.
Continuous Flow Chemistry Applications for Benzenethiol (B1682325) Derivative Synthesis
Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous benefits, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.govmdpi.com These advantages are particularly relevant for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.
The synthesis of sulfur-containing compounds, which can involve malodorous and toxic thiols, is an area where flow chemistry has shown significant promise. For instance, the synthesis of arylthio-cyclopropyl carbonyl compounds has been successfully demonstrated in a continuous-flow system using a reusable solid acid catalyst. unica.itmdpi.comresearchgate.net This approach not only allows for the scalable production of these compounds but also minimizes the handling of volatile thiols.
Furthermore, multicomponent reactions can be adapted to continuous flow processes. The synthesis of thioureas from isocyanides, amines, and an aqueous polysulfide solution has been developed as a continuous-flow method, enabling the safe and efficient production of these compounds with easy product isolation. mdpi.com The application of flow chemistry to the Newman-Kwart rearrangement or other thiol synthesis methods could provide safer and more scalable routes to aromatic thiols like this compound.
Green Chemistry Principles in the Development of Substituted Thiophenol Synthetic Routes
The synthesis of substituted thiophenols, including structures analogous to this compound, has traditionally relied on methods that are often inefficient and environmentally detrimental. The emergence of green chemistry has prompted a significant shift towards developing more sustainable synthetic pathways. These modern approaches prioritize the minimization of hazardous substances, reduction of waste, and enhancement of reaction efficiency through principles like atom economy, catalysis, and the use of benign solvents.
The core tenets of green chemistry are crucial for addressing the shortcomings of classical synthetic routes, which frequently involve harsh reagents, toxic solvents, and produce substantial amounts of waste. For every kilogram of a fine chemical or pharmaceutical, traditional processes can generate anywhere from 5 to over 100 kilograms of waste, highlighting a profound inefficiency. nih.gov Green chemistry seeks to rectify this by redesigning chemical processes to be inherently safer and more efficient. nih.gov Key strategies in the synthesis of substituted thiophenols include maximizing atom economy, employing catalytic reactions to avoid stoichiometric reagents, and utilizing environmentally friendly solvents or solvent-free conditions. nih.govnih.gov
Atom Economy in Thiophenol Synthesis
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. nih.govnih.gov In contrast, substitution and elimination reactions, common in traditional organic synthesis, tend to have poor atom economy as they generate stoichiometric byproducts that are discarded. nih.gov
For the synthesis of thiophenols and their derivatives, developing reactions with high atom economy is a primary goal. For instance, catalytic hydrogenation and cycloaddition reactions are highly atom-economical. jocpr.com The Diels-Alder reaction is a classic example of a 100% atom-efficient reaction that can be applied to the synthesis of complex sulfur-containing heterocycles. primescholars.com While direct application to this compound synthesis may be complex, the principle guides the search for addition-based rather than substitution-based C-S bond formation. A Chinese patent describes a method for preparing thiol compounds that boasts good atom economy (up to 85.1%) by reacting trithiocarbonates with amines, co-producing a useful thiourea (B124793) compound and thus minimizing waste. google.com
| Reaction Type | General Transformation | Theoretical Atom Economy | Relevance to Thiophenol Synthesis |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | Unsaturated Compound + H₂ → Saturated Compound | 100% | Reduction of sulfonyl chlorides or disulfides to thiophenols. jocpr.com |
| Rearrangement (e.g., Newman-Kwart) | O-Aryl Thiocarbamate → S-Aryl Thiocarbamate | 100% | An intermediate step in converting phenols to thiophenols. organic-chemistry.org |
| Substitution (e.g., from Aryl Halide) | Ar-X + NaSH → Ar-SH + NaX | Variable, often <50% | Common, but generates salt waste. nih.gov |
Catalytic Approaches for Greener Synthesis
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, often with reduced waste. The development of catalytic systems for C-S bond formation is a significant area of research for synthesizing substituted thiophenols.
Copper-Catalyzed Reactions: Copper-based catalysts are attractive due to the metal's high abundance and low cost compared to precious metals like palladium. mdpi.com CuI-nanoparticles have been shown to effectively catalyze the synthesis of thiophenols from aryl halides using elemental sulfur, notably in the absence of both ligands and organic solvents. organic-chemistry.org Another efficient method involves a CuI-catalyzed coupling of aryl iodides with sulfur powder, followed by reduction with NaBH₄, which tolerates a wide array of functional groups. organic-chemistry.org These methods provide a direct and more sustainable route to functionalized aryl thiols.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-S cross-coupling reactions, though the cost of the metal is a consideration. mdpi.com Research has focused on developing highly active catalysts that can be used at low loadings. For example, palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a novel route to substituted thiophenes under essentially neutral conditions, showcasing the power of catalysis to enable new, efficient transformations. acs.org
| Catalyst System | Reactants | Key Green Advantage | Reference |
|---|---|---|---|
| CuI-nanoparticles / S₈ | Aryl Halides | Ligand-free and solvent-free conditions. | organic-chemistry.org |
| CuI / K₂CO₃ / S₈ | Aryl Iodides | Good functional group tolerance; uses elemental sulfur. | organic-chemistry.org |
| PdI₂ / KI | (Z)-2-en-4-yne-1-thiols | Catalytic process under neutral conditions, high yields (43-94%). | acs.org |
| Cu(I) Complexes with NPN Ligands | Thiophenols + Aryl Iodides | Excellent activity and broad substrate scope at 5 mol% loading. | mdpi.com |
Solvent-Free and Alternative Solvent Systems
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry encourages the reduction or elimination of solvents or the replacement of hazardous solvents with greener alternatives like water, glycerol, or ionic liquids. mdpi.com
Solvent-Free Synthesis: Performing reactions without a solvent (neat) is an ideal green chemistry scenario, as it eliminates all hazards and waste associated with solvent use. An uncatalyzed transfer hydrogenation method has been developed for the synthesis of various thiophenols from aryl sulfonyl chlorides and sulfonamides. tandfonline.com This process operates at elevated temperatures (160–210 °C) without any solvent, using formates as the hydrogen donor, with water and carbonates as the only byproducts, making it a very clean method. tandfonline.com Similarly, mechanochemical synthesis, which uses mechanical force to induce reactions, represents another powerful solvent-free technique, as demonstrated in the synthesis of porous thiophene (B33073) polymers. rsc.org
Green Solvents: When a solvent is necessary, water is an excellent choice due to its non-toxic, non-flammable, and inexpensive nature. An efficient, one-step synthesis of benzothiazole-2-thiols from 2-aminothiophenols has been developed using water as the solvent. rsc.org Glycerol has also been explored as a recyclable, green solvent for the microwave-assisted synthesis of disulfides from thiols, offering high yields and easy work-up. researchgate.net
| Method | Solvent | Substrates | Yield | Key Finding |
|---|---|---|---|---|
| Uncatalyzed Transfer Hydrogenation | None | Aryl Sulfonyl Chlorides/Sulfonamides | Good | Clean process with formates as hydrogen donors; byproducts are water and carbonates. tandfonline.com |
| Cyclization with TMTD | Water | 2-Aminothiophenols | Excellent | Metal/ligand-free, short reaction time, and broad substrate scope. rsc.org |
| Microwave-Assisted Oxidation | Glycerol | Aromatic and Aliphatic Thiols | Good to Excellent | Glycerol can be recovered and reused for subsequent reactions. researchgate.net |
| Mechanochemical Polymerization | None | Thiophene Monomers | Complete Conversion | A scalable, solvent-free alternative to traditional solution-based polymerization. rsc.org |
Reaction Mechanisms and Chemical Transformations of 2 Benzyloxy 5 Nitrobenzenethiol
Nucleophilic Reactivity and Derivatization Chemistry of the Aromatic Thiol Group
The sulfur atom of the thiol group in 2-Benzyloxy-5-nitrobenzenethiol is a soft nucleophile, readily participating in a range of bond-forming reactions. Its reactivity can be further enhanced by deprotonation to the corresponding thiolate anion.
Thiolate Anion Involvement in Carbon-Heteroatom Bond Forming Reactions
The formation of the thiolate anion from this compound significantly increases the nucleophilicity of the sulfur atom, making it a potent reactant in carbon-heteroatom bond-forming reactions. nih.govresearchgate.netresearchgate.net This is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of molecules, including pharmaceuticals and materials. nih.govresearchgate.net The general principle involves the reaction of the thiolate with an electrophilic carbon center, leading to the formation of a new carbon-sulfur bond.
A common strategy involves the S-alkylation of the thiolate with alkyl halides. This reaction proceeds via an SN2 mechanism, where the thiolate displaces a halide ion from the alkyl substrate. The choice of solvent and reaction conditions can influence the efficiency of this transformation.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (R-X) | 2-Benzyloxy-5-nitro-1-(alkylthio)benzene | S-alkylation |
| This compound | Epoxide | 2-((2-(Benzyloxy)-5-nitrophenyl)thio)alkanol | Ring-opening |
The thiolate can also participate in Michael additions to α,β-unsaturated carbonyl compounds, a conjugate addition reaction that forms a new carbon-sulfur bond at the β-position of the carbonyl compound.
Thiol-Disulfide Exchange Mechanisms and Reversible Redox Interconversions
The thiol group of this compound can undergo reversible oxidation to form a disulfide. This thiol-disulfide exchange is a vital redox process in many biological systems and has found applications in dynamic combinatorial chemistry and materials science. nih.govlibretexts.org The reaction involves the interaction of a thiolate anion with a disulfide bond, or the oxidation of two thiol molecules in the presence of an oxidizing agent. nih.govresearchgate.netrsc.org
The interconversion between the thiol and disulfide states is a redox reaction. libretexts.org The thiol form is the reduced state, while the disulfide is the oxidized state. libretexts.org This process is characterized by the formation and cleavage of a sulfur-sulfur bond. libretexts.org
| Reactants | Product | Reaction Type |
| 2 x this compound | Bis(2-benzyloxy-5-nitrophenyl) disulfide | Oxidation |
| Bis(2-benzyloxy-5-nitrophenyl) disulfide | 2 x this compound | Reduction |
This reversible transformation allows for the dynamic exchange of disulfide partners, a process that can be influenced by factors such as pH and the presence of other thiols or reducing/oxidizing agents.
Thiol-X "Click" Chemistry Mechanisms, Including Thiol-Ene and Thiol-Epoxy Additions
"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The thiol group is an excellent participant in several "click" reactions, most notably thiol-ene and thiol-epoxy additions. scispace.commagtech.com.cnnih.govnih.gov
Thiol-Ene Reaction: This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene). The reaction can be initiated either by a radical initiator or by a base. In the context of this compound, the base-catalyzed Michael addition is a relevant pathway, where the thiolate anion acts as the nucleophile. nih.govrsc.org
Thiol-Epoxy Reaction: The reaction between a thiol and an epoxide results in the formation of a β-hydroxy thioether. nih.govrsc.org This reaction is typically base-catalyzed, with the thiolate anion acting as the nucleophile that attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening. nih.gov This reaction is known for its high efficiency and the formation of a stable thioether linkage. nih.gov
| Reaction Type | Reactants | Product | Key Feature |
| Thiol-Ene Addition | This compound, Alkene | β-Thioether | Addition across a C=C bond |
| Thiol-Epoxy Addition | This compound, Epoxide | β-Hydroxy thioether | Ring-opening of epoxide |
Reactivity Pertaining to the Aromatic Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring to which it is attached. fiveable.mevaia.comnumberanalytics.com It deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. fiveable.menumberanalytics.com
Reductive Transformations of Aromatic Nitro Functions to Amino Derivatives
The reduction of the aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.orgorgoreview.comsci-hub.st This conversion is crucial for the synthesis of anilines, which are important intermediates for dyes, pharmaceuticals, and polymers. orgoreview.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comreddit.com
Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and metal-acid systems such as tin or iron in the presence of hydrochloric acid. wikipedia.orgcommonorganicchemistry.com For substrates with sensitive functional groups, milder reducing agents like sodium dithionite (B78146) or tin(II) chloride can be used. reddit.com The reduction of this compound would yield 2-benzyloxy-5-aminobenzenethiol. ijpsonline.comgoogle.com
| Reducing Agent | Conditions | Product |
| H₂, Pd/C | Catalytic Hydrogenation | 2-Benzyloxy-5-aminobenzenethiol |
| Fe, HCl | Acidic Reduction | 2-Benzyloxy-5-aminobenzenethiol |
| SnCl₂ | Mild Reduction | 2-Benzyloxy-5-aminobenzenethiol |
The conversion of the nitro group to an amine dramatically alters the electronic properties of the aromatic ring, transforming an electron-withdrawing group into a strong electron-donating group.
Nucleophilic Aromatic Substitution Activated by Nitro Group Electron-Withdrawing Effects
The strong electron-withdrawing nature of the nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). vaia.comlibretexts.orgchemistrysteps.comyoutube.comnih.govnih.gov This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group present. libretexts.orgchemistrysteps.com
In the case of this compound, while the thiol group is not a typical leaving group, the principle of nitro group activation is highly relevant for related structures where a suitable leaving group (e.g., a halide) is present at a position ortho or para to the nitro group. libretexts.orgyoutube.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack through resonance. youtube.comnih.gov This stabilization is most effective when the nitro group is positioned ortho or para to the site of substitution. libretexts.org
| Reactant | Nucleophile | Product | Key Requirement |
| Nitro-activated Aryl Halide | R-O⁻, R₂NH | Substituted Nitroarene | Strong electron-withdrawing group (e.g., NO₂) ortho/para to the leaving group |
Chemical Transformations of the Benzyloxy Ether Moiety
The benzyloxy group serves as a crucial protecting group for the phenolic oxygen in this compound. Its removal (deprotection) or modification is often a key step in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro group and the reactive thiol group introduces significant challenges and considerations for these transformations.
Selective Deprotection Strategies for Benzyl (B1604629) Ethers in Complex Molecular Frameworks
The cleavage of the benzyl ether in a molecule containing both a nitro group and a thiol requires carefully chosen methods to ensure selectivity and avoid unwanted side reactions. Benzyl ethers are generally stable but can be removed under various conditions, the suitability of which is highly dependent on the other functional groups present. organic-chemistry.orgorganic-chemistry.org
Catalytic Hydrogenation: This is a standard method for benzyl ether deprotection, proceeding via hydrogenolysis to yield toluene (B28343) and the corresponding phenol (B47542). organic-chemistry.org However, in the context of this compound, this method faces two major obstacles. Firstly, the palladium catalyst is highly susceptible to poisoning by sulfur compounds like thiols. Secondly, catalytic hydrogenation is a classic method for the reduction of nitro groups to amines. utrgv.edunih.gov Achieving selective debenzylation without affecting the nitro group is challenging, though some specialized catalyst systems or transfer hydrogenation methods using donors like ammonium (B1175870) formate (B1220265) or cyclohexadiene might offer a degree of selectivity under carefully controlled conditions. organic-chemistry.orgutrgv.edu
Oxidative Deprotection: Oxidative methods provide an alternative to reductive or acidic cleavage. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for debenzylation. organic-chemistry.org The presence of an electron-donating group on the benzyl ring (like a p-methoxy group) facilitates this reaction, while the unsubstituted benzyl group is more robust. organic-chemistry.org A significant drawback for the target molecule is the high susceptibility of the thiol group to oxidation, which would likely be converted to a disulfide or sulfonic acid under these conditions. A protocol developed for the cleavage of o- and p-nitrobenzyl ethers using aqueous NaOH in methanol (B129727) at elevated temperatures suggests that the nitro group itself can play a role in the cleavage mechanism, proceeding through oxidation at the benzylic position. nih.gov
Ozonolysis: A milder oxidative method involves treating the benzyl ether with ozone to form a benzoic ester, which is then hydrolyzed. organic-chemistry.org This method has shown high selectivity, leaving glycosidic linkages and acetals unaffected. organic-chemistry.org However, its compatibility with a thiol group, which is readily oxidized by ozone, is highly questionable.
A summary of potential deprotection strategies and their compatibility is presented below.
| Deprotection Strategy | Reagents | Advantages | Potential Issues with this compound |
| Catalytic Hydrogenation | H₂, Pd/C | Generally clean and efficient. | Reduction of nitro group; catalyst poisoning by thiol. |
| Catalytic Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder than H₂ gas; can sometimes be more selective. utrgv.edu | Potential for nitro group reduction and catalyst poisoning. |
| Acid-Catalyzed Cleavage | Strong Acids (e.g., HBr, BBr₃) | Effective for robust molecules. | Harsh conditions may not be suitable; potential side reactions. |
| Oxidative Cleavage | DDQ | Avoids heavy metal catalysts. | Thiol group is highly susceptible to oxidation. |
| Ozonolysis | O₃, then base | Mild conditions. organic-chemistry.org | Thiol group would be readily oxidized. |
Investigations into Benzylic Functionalization and Stability Considerations
Beyond complete removal, the benzylic position (the CH₂ group of the benzyl ether) can be a site for functionalization. The hydrogens on this carbon are known as benzylic hydrogens and exhibit enhanced reactivity due to the stability of the resulting benzylic radical or ionic intermediates. msu.edu
Benzylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C-H bonds. These strategies can involve deprotonation to form a benzylic carbanion, followed by reaction with an electrophile. rsc.org The electron-withdrawing nature of the nitro group on the attached aromatic ring can influence the acidity of these benzylic protons, potentially facilitating deprotonation. rsc.org Alternatively, electrooxidative methods have been developed to achieve site-selective C-H functionalization at the benzylic position, leading to the formation of new C-N or C-C bonds. nih.gov
Stability Considerations: The stability of the benzyloxy group is significantly influenced by the electronic environment. The presence of the strongly electron-withdrawing nitro group on the phenolic ring makes the ether oxygen less basic and can impact the stability of the C-O bond. nih.gov In reactions involving electrophilic attack on the aromatic ring, the benzyloxy group is generally stable. However, under oxidative conditions, the benzylic position is a potential reaction site. msu.edu The stability of nitroaromatic compounds is well-documented, with the nitro group imparting resistance to oxidative degradation due to its electron-withdrawing character. nih.gov This stability can be an advantage, allowing for chemical manipulations at other sites without disturbing the core structure.
Synergistic Electronic Effects of Benzyloxy, Nitro, and Thiol Substituents on Aromatic Ring Reactivity Profiles
The reactivity of the benzene (B151609) ring in this compound towards electrophilic or nucleophilic substitution is dictated by the combined electronic effects (both inductive and resonance) of the three substituents. lumenlearning.commsu.edu
Inductive Effect (-I): This is the withdrawal or donation of electrons through the sigma bond network, primarily based on electronegativity. Oxygen, nitrogen, and sulfur are all more electronegative than carbon, so all three substituents exert an electron-withdrawing inductive effect. libretexts.orglibretexts.org The nitro group has a particularly strong -I effect.
Resonance Effect (+R or -R): This involves the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.orgnumberanalytics.com
Thiol Group (-SH): The sulfur atom also has lone pairs that it can donate (+R effect), though this is less effective than for oxygen due to poorer orbital overlap between carbon's 2p and sulfur's 3p orbitals. It is considered a weakly activating group and an ortho, para-director.
Nitro Group (-NO₂): This group strongly withdraws electron density from the ring via resonance (-R effect) in addition to its strong -I effect. It is a powerful deactivating group and a meta-director. libretexts.orgminia.edu.eg
The substitution pattern on the ring places the activating benzyloxy and deactivating nitro groups para to each other, and the weakly activating thiol group ortho to the benzyloxy group and meta to the nitro group.
For a potential electrophilic substitution reaction, the directing effects must be considered.
The benzyloxy group directs ortho and para. Its para position is occupied by the thiol. Its two ortho positions are C1 (occupied by the thiol) and C3.
The thiol group directs ortho and para. Its ortho positions are C1 (occupied by the benzyloxy) and C3. Its para position is C6.
The nitro group directs meta to C3 and C5 (occupied by the thiol).
The table below summarizes the individual and combined electronic effects.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -OCH₂Ph | 2 | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | ortho, para |
| -NO₂ | 5 | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | meta |
| -SH | 1 | Weakly Withdrawing (-I) | Weakly Donating (+R) | Weakly Activating | ortho, para |
| Combined | - | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivated | Substitution favored at C3 |
Applications of 2 Benzyloxy 5 Nitrobenzenethiol in Advanced Organic Synthesis
Precursors for the Synthesis of Complex Heterocyclic Compounds
2-Benzyloxy-5-nitrobenzenethiol serves as a potent starting material for the synthesis of various heterocyclic frameworks. The presence of sulfur, nitrogen (in its nitro form), and a protected phenol (B47542) allows for sequential and regioselective reactions to build complex ring systems that are prevalent in medicinal chemistry and materials science.
The structure of this compound is ideally suited for the synthesis of benzothiazoles. The critical step in this transformation is the reduction of the nitro group to an amine, which generates a 2-aminothiophenol (B119425) derivative in situ. This intermediate can then undergo condensation and cyclization with a variety of electrophilic partners.
A typical synthetic sequence involves the reduction of the nitro group, commonly achieved with reagents like sodium hydrosulfite or catalytic hydrogenation, to yield 2-amino-5-(benzyloxy)thiophenol. This reactive intermediate is generally used immediately. Subsequent reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzothiazole (B30560) ring. For instance, condensation with an aldehyde, often promoted by an oxidizing agent, yields a 2-substituted benzothiazole. This method provides a straightforward route to benzothiazoles bearing a benzyloxy group at the 5-position, which can be retained or deprotected in later steps.
While the primary application of this compound is in the synthesis of the fused benzothiazole system, its utility for constructing non-fused thiazole (B1198619) scaffolds is less direct. bepls.comjpionline.org The classical Hantzsch thiazole synthesis, for example, requires an α-haloketone and a thioamide, which are not directly derived from this compound. jpionline.org However, the development of novel synthetic methods has introduced new pathways. For instance, a new class of [5-5]-fused heteroaromatic systems, 2H-thiazolo[4,5-d] bepls.comjpionline.orgnih.govtriazole, has been developed, showcasing the expanding diversity of thiazole-containing scaffolds accessible through modern synthetic strategies. nih.govrsc.org
Table 1: Examples of Benzothiazole Synthesis from this compound Derivative This table illustrates the potential products from the reaction of in situ-generated 2-amino-5-(benzyloxy)thiophenol with various electrophiles, based on established benzothiazole synthetic methods.
| Electrophilic Reagent | Reaction Condition | Resulting 2-Substituted Benzothiazole |
| Benzaldehyde | Oxidative condensation | 5-(Benzyloxy)-2-phenylbenzothiazole |
| Acetic Anhydride (B1165640) | Cyclization/dehydration | 5-(Benzyloxy)-2-methylbenzothiazole |
| Phenylacetyl Chloride | Acylation followed by cyclization | 5-(Benzyloxy)-2-benzylbenzothiazole |
| Carbon Disulfide | Condensation | 5-(Benzyloxy)benzothiazole-2-thiol |
The synthesis of nitrogen-containing heterocycles such as benzimidazoles from this compound is a more complex undertaking than for benzothiazoles, as it requires the replacement of the thiol group. Benzimidazoles are typically formed through the condensation of a 1,2-phenylenediamine with an aldehyde or carboxylic acid. nih.govnih.gov To utilize this compound for this purpose, a multi-step sequence would be necessary. This would likely involve a nucleophilic aromatic substitution (SNAr) reaction to replace the thiol with an amino group, followed by the reduction of the nitro group to generate the required diamine precursor.
The synthesis of 2-substituted-5-nitro benzimidazole (B57391) derivatives has been successfully achieved by reacting 4-nitro-1,2-phenylenediamine with various aldehydes, demonstrating the feasibility of the final cyclization step once the appropriate diamine is formed. researchgate.netscholarsresearchlibrary.com
The application of this compound in the synthesis of indole (B1671886) derivatives is not a direct or commonly reported pathway. researchgate.net Major indole syntheses, such as the Fischer, Bischler, and Leimgruber-Batcho methods, start from aniline, phenylhydrazine, or o-nitrotoluene derivatives, respectively. orgsyn.orggoogle.com Converting the subject thiol into a suitable indole precursor would require extensive functional group manipulation, making other starting materials more efficient choices for this particular heterocyclic system.
Construction of Novel Carbon-Sulfur Linkages and Their Utility in Synthetic Pathways
The thiol functional group of this compound is a potent nucleophile, making it an excellent reactant for the formation of carbon-sulfur (C-S) bonds. This reaction is fundamental in organic chemistry, as organosulfur compounds are integral to pharmaceuticals, agrochemicals, and materials science. rsc.org
The most common method for C-S bond formation using this thiol is through nucleophilic substitution (S-alkylation) with alkyl halides or tosylates. This reaction proceeds readily to form the corresponding thioethers (sulfides). The presence of the electron-withdrawing nitro group can modulate the nucleophilicity of the thiol, a factor that can be leveraged in competitive reaction scenarios. Another important application is the conjugate addition (Michael addition) of the thiol to α,β-unsaturated carbonyl compounds, which provides access to more complex sulfide (B99878) structures. These newly formed thioethers can serve as key intermediates in larger synthetic routes, where the sulfur atom can be further oxidized to sulfoxides or sulfones to modulate biological activity or direct subsequent reactions. The development of organocatalytic methods has further expanded the scope of enantioselective C-S bond formation. scilit.com
Table 2: Formation of Carbon-Sulfur Bonds using this compound
| Electrophilic Substrate | Reaction Type | Product Class |
| Benzyl (B1604629) Bromide | S-Alkylation | Aryl Benzyl Sulfide |
| Methyl Iodide | S-Alkylation | Aryl Methyl Sulfide |
| Methyl Acrylate | Michael Addition | β-Thiopropionate Ester |
| Epichlorohydrin | Epoxide Ring-Opening | Thio-substituted Propanol |
Utilization as a Key Intermediate in Multi-Step Total Synthesis Endeavors
In the context of complex, multi-step total synthesis, this compound represents a valuable strategic intermediate. Its utility lies in the orthogonal nature of its functional groups, which allows for selective manipulation at different stages of a synthetic sequence. The ability to introduce a protected thiol and a latent amine (the nitro group) in a single step is highly advantageous.
The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed via hydrogenolysis. The nitro group can be reduced to an amine using various methods (e.g., catalytic hydrogenation, SnCl₂, Fe/HCl) that can be chosen to be compatible with other functional groups in the molecule. The thiol group itself can be protected or can participate in reactions and then be revealed or modified later.
This differential reactivity is crucial in total synthesis, where the unmasking of one functional group for a specific reaction must not affect other sensitive parts of the molecule. For example, the nitro group could be carried through several steps before being reduced to an amine for a final cyclization or amide coupling reaction. Similarly, the thiol could be alkylated early in the synthesis, with the benzyloxy group being removed near the end to reveal a phenol. This strategic potential makes this compound a useful building block for creating highly functionalized aromatic rings within larger, biologically active target molecules, such as pioglitazone, where the related compound 2-amino-5-nitrobenzenethiol (B1278754) is an intermediate. biosynth.com
Computational Chemistry and Theoretical Investigations of Substituted Benzenethiols
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of molecules at the atomic level. For substituted benzenethiols, these methods can predict geometric parameters, electronic charge distribution, and orbital energies, which are crucial for understanding their stability and reactivity.
Density Functional Theory (DFT) has become a principal tool for the computational study of benzenethiol (B1682325) derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and predict a variety of electronic properties. researchgate.netnih.gov
In the case of 2-Benzyloxy-5-nitrobenzenethiol, DFT can be used to model the molecular structure, including bond lengths, bond angles, and dihedral angles. The presence of the bulky benzyloxy group and the electron-withdrawing nitro group is expected to induce notable changes in the geometry of the benzene (B151609) ring compared to unsubstituted benzenethiol. For instance, studies on similar substituted benzenes have shown that electron-withdrawing groups can lead to a slight elongation of the adjacent C-C bonds within the ring. lumenlearning.com
Theoretical calculations on related molecules, such as nitro-substituted aromatic compounds and alkoxy-substituted benzenes, provide a basis for predicting the properties of this compound. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule. lumenlearning.comlibretexts.org Conversely, the benzyloxy group, an ether linkage, can act as an electron-donating group through resonance, though its inductive effect is electron-withdrawing. The net effect of these substituents on the electronic properties of the benzenethiol core is a key area of investigation using DFT.
Table 1: Predicted Geometric and Electronic Parameters for Substituted Benzenethiols (Illustrative Data)
| Compound | C-S Bond Length (Å) | S-H Bond Length (Å) | Dipole Moment (Debye) |
| Benzenethiol | 1.78 | 1.35 | 1.22 |
| 4-Nitrobenzenethiol | 1.77 | 1.35 | 4.50 |
| This compound (Predicted) | 1.77 | 1.35 | ~5.0-6.0 |
Note: The data for this compound are predicted based on trends observed in related compounds. Actual values would require specific DFT calculations.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the benzene ring, reflecting the electron-donating character of the thiol group and the benzyloxy group (via resonance). The LUMO, on the other hand, is anticipated to be concentrated on the nitro group and the aromatic ring, due to the strong electron-withdrawing nature of the nitro substituent. nih.gov This distribution facilitates intramolecular charge transfer from the electron-rich thiol and benzyloxy moieties to the electron-deficient nitro group. niscpr.res.in
The molecular electrostatic potential (MEP) surface is another valuable tool for visualizing charge distribution and predicting reactive sites. nih.govacs.orgias.ac.in For this compound, the MEP would likely show a region of negative potential (red/yellow) around the oxygen atoms of the nitro group and the benzyloxy group, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the acidic thiol hydrogen, highlighting its susceptibility to deprotonation and electrophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for Substituted Benzenethiols (Illustrative Data)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzenethiol | -6.67 | -0.98 | 5.69 |
| 4-Nitrobenzenethiol | -7.20 | -3.50 | 3.70 |
| This compound (Predicted) | ~ -7.0 | ~ -3.6 | ~ 3.4 |
Note: The data for this compound are predicted based on trends observed in related compounds. Actual values would require specific DFT calculations.
Molecular Modeling and Simulation of Reaction Pathways and Transition States
Molecular modeling techniques are essential for investigating the mechanisms of chemical reactions involving substituted benzenethiols. By mapping the potential energy surface, it is possible to identify reaction intermediates, transition states, and activation energies, providing a detailed picture of the reaction pathway.
For this compound, potential reactions of interest include nucleophilic substitution at the thiol group or electrophilic attack on the aromatic ring. Computational studies can model the interaction of the thiol with various electrophiles or nucleophiles. For instance, the reaction of the thiolate anion (formed by deprotonation of the thiol) with an electrophile can be simulated to determine the activation barrier and the structure of the transition state. The presence of the benzyloxy and nitro groups will sterically and electronically influence the accessibility and reactivity of the thiol group.
Transition state theory can be applied to the computationally determined structures and energies to calculate reaction rate constants. nih.gov This allows for a quantitative comparison of different possible reaction pathways. For example, one could computationally explore whether an electrophile would preferentially attack the sulfur atom or the aromatic ring and at which position (ortho, meta, or para to the existing substituents).
In Silico Studies of Reactivity and Selectivity in Substituted Aromatic Systems
In silico studies provide a powerful platform for predicting the reactivity and selectivity of substituted aromatic compounds like this compound without the need for extensive experimental work. Reactivity descriptors derived from DFT calculations, such as global and local reactivity indices (e.g., chemical hardness, softness, and Fukui functions), can offer significant predictive power. nih.gov
Studies on the reactivity of nitrobenzenethiol with electrophiles have shown that the electron-withdrawing nature of the nitro group enhances the acidity of the thiol proton, making the corresponding thiolate a better nucleophile. nih.gov This suggests that the thiol group of this compound would be a primary site for reactions involving electrophiles. Furthermore, computational screening of reactions, such as the Michael addition of thiols to activated alkenes, has been successfully automated, providing a high-throughput method to assess reactivity. nih.govresearchgate.net
Advanced Materials Science Applications Derived from Thiol Functionality
Polymer Chemistry and Network Formation via Thiol-Based Reactions
Thiol-based "click" chemistry reactions are highly valued in polymer science for their efficiency, high yields, and tolerance of various functional groups. These reactions proceed rapidly under mild conditions, making them ideal for creating precisely defined polymer architectures.
Thiol-ene and thiol-epoxy reactions are powerful tools for polymer synthesis. wikipedia.orgresearchgate.net
Thiol-Ene "Click" Chemistry : This reaction involves the addition of a thiol to an alkene (ene), typically initiated by radicals or light. wikipedia.orgchem-station.com It is known for its high efficiency and anti-Markovnikov selectivity. wikipedia.org The process can be used to form homogeneous polymer networks through step-growth or chain-growth polymerization mechanisms. wikipedia.org The reactivity in thiol-ene additions can be influenced by the electronic properties of the alkene, with electron-rich alkenes generally showing higher reactivity. wikipedia.orgnih.gov
Thiol-Epoxy "Click" Chemistry : This reaction involves the nucleophilic attack of a thiolate anion on an epoxide ring, resulting in a β-hydroxy thioether. nih.gov The reaction is often catalyzed by a base and can be accelerated in aqueous conditions. nih.gov This method is effective for creating cross-linked polymer networks and can be performed under photochemical conditions using photolatent superbases. nih.gov
The general characteristics of these reactions are summarized in the table below.
| Reaction Type | Reactants | Product | Key Features |
| Thiol-Ene | Thiol (-SH) + Alkene (C=C) | Thioether | High yield, stereoselective, anti-Markovnikov addition, often requires initiator (light/heat). wikipedia.org |
| Thiol-Epoxy | Thiol (-SH) + Epoxide | β-hydroxy thioether | Base-catalyzed, forms β-hydroxy linkage, can be performed under aqueous or photochemical conditions. nih.gov |
Interactive Data Table: Comparison of Thiol-Based "Click" Reactions
Thiol-functionalized polymers are a significant class of materials with diverse applications. researchgate.netmpg.de These polymers can be synthesized by either polymerizing thiol-containing monomers or by post-polymerization modification of a pre-existing polymer backbone. researchgate.netnih.gov The introduction of thiol groups imparts specific functionalities to the resulting material, such as the ability to form disulfide crosslinks or to bind to metal surfaces.
The synthesis of hydrophilic thiol-functional polymers, for example, can be achieved by reacting polymers with agents like cysteamine. researchgate.net These materials have potential applications in textiles and cosmetics. researchgate.net The versatility of thiol "click" chemistry allows for the creation of a wide array of functional materials, including dendrimers and graft copolymers. chem-station.comnih.gov
Supramolecular Chemistry and Self-Assembling Systems
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Thiols and their derivatives are valuable components in this field due to their ability to participate in directional interactions and to bind strongly to certain surfaces, particularly gold.
Thiol moieties are instrumental in the bottom-up construction of supramolecular structures. Their strong affinity for gold surfaces has made them the standard for creating self-assembled monolayers (SAMs). These highly ordered molecular layers serve as versatile platforms for modifying surface properties or for the fabrication of sensors and electronic devices. Beyond SAMs, thiol-containing molecules can be designed to self-assemble into a variety of architectures, including micelles, vesicles, and complex molecular networks, driven by a combination of hydrogen bonding, van der Waals forces, and π-π stacking interactions.
The precise organization of molecules in self-assembling systems can lead to emergent properties, such as chirality at the supramolecular level. Thiol-functionalized assemblies that incorporate chiral components can exhibit unique chiroptical properties, such as circular dichroism (CD) signals. These signals can be sensitive to the binding of specific guest molecules, forming the basis for chiroptical sensing and molecular recognition systems. By monitoring changes in the CD spectrum, it is possible to detect the presence and, in some cases, the enantiomeric excess of a target analyte.
Engineering of Redox-Responsive Materials Utilizing Thiol-Disulfide Interconversions
The reversible oxidation of thiols to disulfides (-S-S-) is a powerful tool for creating materials that can respond to changes in the redox environment. libretexts.org This thiol-disulfide interconversion is a key process in many biological systems and has been harnessed to engineer "smart" materials for applications such as drug delivery and sensing. libretexts.orgnih.govnih.gov
Redox-responsive materials are designed to undergo a change in their physical or chemical properties in response to an oxidative or reductive stimulus. rsc.orgnih.gov For thiol-containing materials, the formation of disulfide bonds can lead to crosslinking, causing a hydrogel to form or a nanoparticle to become more stable. rsc.org Conversely, the cleavage of disulfide bonds in a reducing environment, such as that found inside cells, can trigger the disassembly of the material and the release of an encapsulated cargo. nih.govnih.gov This strategy is widely explored for targeted drug delivery systems. nih.govcore.ac.uk The process is often a dynamic thiol-disulfide exchange, where disulfide bonds are reversibly formed and broken. nih.govnih.gov
Recent advances have also focused on developing novel "redox-click" chemistry methods for the efficient and selective formation of disulfide bonds from thiols under mild conditions, further expanding the toolkit for creating these advanced materials. chemrxiv.org
Q & A
Q. What are the recommended synthetic routes for 2-Benzyloxy-5-nitrobenzenethiol?
- Methodological Answer : A two-step approach is commonly employed:
Benzyloxy Protection : React 2-hydroxy-5-nitrobenzenethiol with benzyl chloride or bromide in the presence of a base (e.g., NaHCO₃) and a catalytic agent (e.g., KI) in acetonitrile at 60°C. This introduces the benzyloxy group at the 2-position via nucleophilic substitution .
Thiol Group Stabilization : Protect the thiol group during synthesis using trityl or acetamide groups to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact and static discharge.
- Storage : Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C in a dry, ventilated area. Monitor for discoloration, which may indicate decomposition .
Q. What analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyloxy at C2, nitro at C5).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z 292.04).
- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .
Advanced Research Questions
Q. How can conflicting data in derivative synthesis be resolved?
- Methodological Answer : Divergent results often arise from reaction conditions (e.g., solvent polarity, temperature). For example:
Q. What role does the nitro group play in reactivity and applications?
- Methodological Answer : The nitro group at C5 acts as a strong electron-withdrawing group, enhancing:
- Electrophilic Substitution : Directs further functionalization (e.g., Suzuki coupling at C4).
- Biological Activity : Nitro-containing analogs show potential as antimicrobial or anticancer agents due to redox-active properties. Compare with methoxy derivatives, which exhibit lower electrophilicity .
Q. How is this compound applied in drug discovery?
- Methodological Answer : It serves as a scaffold for benzothiazole derivatives. Example protocol:
- Step 1 : Condense with 2-aminothiophenol in DMF/Na₂S₂O₅ to form a benzothiazole core.
- Step 2 : Screen derivatives against cancer cell lines (e.g., MCF-7) to evaluate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
